

# Technical Support Center: PCB Analysis by GC-MS

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## Compound of Interest

Compound Name: 3,3',4-Trichlorobiphenyl

CAS No.: 37680-69-6

Cat. No.: B1581958

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Topic: Troubleshooting Polychlorinated Biphenyls (PCBs) Analysis Analyst: Senior Application Scientist Status: Active System: Agilent/Thermo/Shimadzu GC-MS Platforms (Quadrupole & Magnetic Sector)

## Introduction: The Analyst's Perspective

Welcome to the PCB Analysis Support Center. Analyzing PCBs is distinct from general organic analysis due to the sheer number of congeners (209), their high stability, and the complexity of the matrices (sediment, tissue, soil) where they accumulate.

The two primary enemies in this workflow are Interference (Sulfur/Lipids) and Resolution (Co-elution). Whether you are running EPA Method 8082A (Aroclor screening via Low-Res MS) or EPA Method 1668C (Congener-specific via High-Res MS), the physics of the failure modes remain consistent.

Below are the most frequent "Support Tickets" we receive, resolved with root-cause analysis and corrective protocols.

## Module 1: Pre-Analytical & Extraction (Sample Cleanup)

### Ticket #001: "I have massive non-target peaks masking my early eluters. My internal standards are missing."

Diagnosis: Sulfur Interference. If your sample is sediment, soil, or sludge, elemental sulfur ( ) is co-extracting. Sulfur is soluble in common PCB solvents (Hexane/DCM). In the MS source, fragments into massive clusters that saturate the detector and can mimic the mass spectra of mono- and di-chlorinated biphenyls.

The Fix: Reactive Sulfur Removal Standard GPC (Gel Permeation Chromatography) does not effectively remove sulfur. You must use a chemical reaction to precipitate the sulfur as copper sulfide ( ).

Protocol: Activated Copper Method (EPA 3660B)

- Activation: Take granular copper (20-30 mesh). Activate it by washing with dilute nitric acid ( ) to remove surface oxides (making it shiny/pink), then rinse with water and acetone.
- Addition: Add the activated copper directly to your sample extract.
- Mechanism:  
(Black precipitate).
- Endpoint: If the copper turns black immediately, sulfur is still present. Add more copper until the granules remain shiny for at least 30 minutes.
- Filtration: Filter the extract to remove the copper sulfide before injection.



*Critical Note: Do not use TBA-sulfite if you are analyzing for lipid-rich tissues without prior lipid removal, as it can form emulsions.*

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## Ticket #002: "My background noise is high, and my liner gets dirty after 5 injections."

Diagnosis: Lipid/Biogenic Carryover. PCBs are lipophilic. If you extract fish tissue or blubber without removing lipids, the triglycerides will deposit in your GC inlet and the head of your column. This causes "active sites" where PCBs (especially heavier congeners) adsorb and degrade.

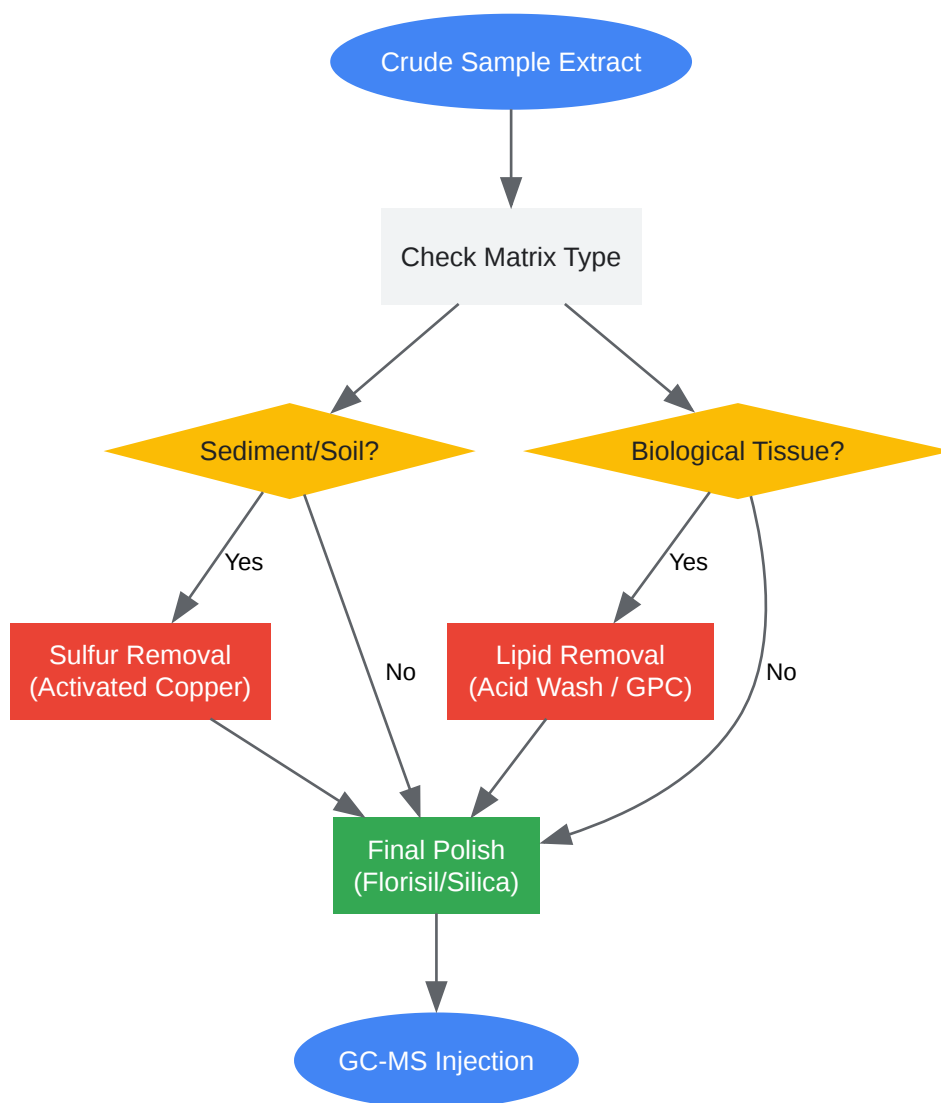
The Fix: Acid Digestion (The "Acid Wash") Unlike pesticides, PCBs are extremely stable in concentrated sulfuric acid (

).

Protocol: Sulfuric Acid Cleanup (EPA 3665A)

- Mix: Add concentrated sulfuric acid to your hexane extract (1:1 ratio).
- Shake: Vortex vigorously. The acid will char/oxidize the lipids, turning the bottom layer black/brown.
- Separate: The PCBs remain in the top hexane layer. The lipids are destroyed in the acid layer.
- Repeat: Repeat until the acid layer remains colorless.

Visualization: Sample Cleanup Decision Matrix



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Figure 1: Decision matrix for selecting the appropriate cleanup method based on sample matrix to prevent instrument contamination.

## Module 2: Chromatographic Resolution

### Ticket #003: "I cannot separate PCB 28 from PCB 31."

Diagnosis: Co-elution on Standard Phases. This is the classic PCB troubleshooting issue. On a standard "5% Phenyl" column (e.g., DB-5ms, HP-5), PCB 28 (2,4,4'-Trichlorobiphenyl) and PCB 31 (2,4',5-Trichlorobiphenyl) co-elute. This is critical because they are often abundant in environmental samples.

The Fix: Column Phase Selection You cannot fix this with temperature ramping alone. You must change the stationary phase chemistry.

Column Selection Guide:

Column Phase	Description	PCB 28/31 Resolution	Application
5% Phenyl (DB-5ms)	Standard General Purpose	Poor (Co-elutes)	General Screening (Aroclors)
DB-XLB	Low-bleed, proprietary	Good	Best for Congener Specific Analysis
HT8 / PCB	8% Phenyl-Carborane	Excellent	High-Temp, Specific for PCBs
DB-1701	14% Cyanopropyl-phenyl	Moderate	Confirmation Column (Dual GC)

Recommendation: Switch to a DB-XLB or equivalent (60m x 0.25mm x 0.25 $\mu$ m) for congener-specific work (EPA 1668C).

## Module 3: Mass Spectrometry & Quantification

### Ticket #004: "My ion ratios are failing for the heavier congeners (Hexa- through Deca-)."

Diagnosis: Inlet Discrimination or Quadrupole Drift. High-molecular-weight PCBs (PCB 180-209) have high boiling points.

- Discrimination: If the injection port is too cool or the liner wool is dirty, these heavy compounds condense in the liner and never reach the column.
- Quadrupole Transmission: Quadrupoles naturally transmit high masses less efficiently than low masses. If the source is dirty, this "roll-off" worsens.

The Fix: The "High-Boiler" Check

- Inlet Maintenance: Change the liner (use single-taper with wool at the bottom). Increase inlet temperature to 280°C - 300°C.
- PFTBA Tune: Check your PFTBA tune. Look at the ratio of m/z 502 to m/z 69. If 502 is <1% of 69, your source needs cleaning or your repeller voltage is too low.
- Pulse Splitless: Use "Pulsed Splitless" injection (e.g., 30 psi for 1 min) to force the heavy analytes onto the column.

## Ticket #005: "Quantification is off. Aroclor patterns don't match the standards."

Diagnosis: Weathering. Environmental PCBs degrade over decades. Lighter congeners volatilize or biodegrade; heavier ones persist. A soil sample will never look exactly like a fresh Aroclor 1254 standard.

The Fix: Isotope Dilution Mass Spectrometry (IDMS) Do not rely on external calibration alone.

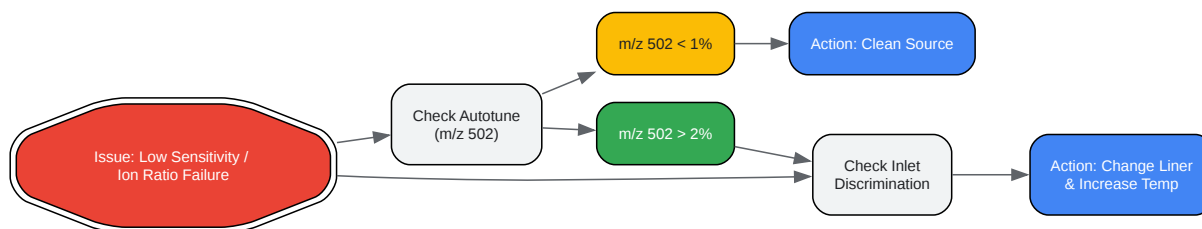
- Spike: Add  
  
-labeled PCB standards (representing each homolog group) to the sample before extraction.
- Theory: The  
  
-PCB behaves exactly like the native PCB chemically but has a different mass. Any loss during extraction or injection discrimination affects both equally.
- Calculation:

Where

is the area of the native,

is the area of the labeled isotope, and RRF is the Relative Response Factor.[1]

Visualization: Sensitivity Troubleshooting Logic



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Figure 2: Logic flow for diagnosing sensitivity loss, distinguishing between Mass Spec source issues and GC Inlet discrimination.

## References & Authority

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